molecular formula C15H12O4 B12538230 (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid CAS No. 861820-86-2

(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid

Cat. No.: B12538230
CAS No.: 861820-86-2
M. Wt: 256.25 g/mol
InChI Key: YRVGZJSMDISESG-UHFFFAOYSA-N
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Description

(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid is a compound that belongs to the class of naphthofurans, which are bicyclic heterocyclic structures. These compounds are known for their significant biological activities and are found in various natural products. The structure of this compound consists of a naphthalene ring fused to a furan ring with a methoxy group at the 8th position and an acetic acid moiety at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid can be achieved through a one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The process avoids the use of expensive catalysts and chromatographic separation, making it cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthofurans .

Scientific Research Applications

(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting DNA topoisomerases I and II, which are essential enzymes for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in cytotoxicity and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its lipophilicity, while the acetic acid moiety increases its solubility in aqueous media, making it a versatile compound for various applications .

Properties

CAS No.

861820-86-2

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(8-methoxybenzo[e][1]benzofuran-1-yl)acetic acid

InChI

InChI=1S/C15H12O4/c1-18-11-4-2-9-3-5-13-15(12(9)7-11)10(8-19-13)6-14(16)17/h2-5,7-8H,6H2,1H3,(H,16,17)

InChI Key

YRVGZJSMDISESG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=CC3=C2C(=CO3)CC(=O)O

Origin of Product

United States

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